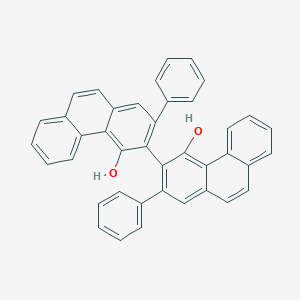![molecular formula C17H22BrNO2 B133180 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester CAS No. 156143-26-9](/img/structure/B133180.png)
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester
Vue d'ensemble
Description
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester, also known as tropacine, is a synthetic compound that has been widely used in scientific research. This molecule is a bicyclic ester that contains a tropane ring, which is a common structural motif found in many naturally occurring alkaloids. Tropacine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester involves its binding to muscarinic acetylcholine receptors. Tropacine is a competitive antagonist of these receptors, meaning that it binds to the receptor site and blocks the action of acetylcholine, the natural ligand of these receptors. By blocking the action of acetylcholine, 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester can modulate the activity of the central nervous system and affect various physiological processes.
Effets Biochimiques Et Physiologiques
Tropacine has been shown to have various biochemical and physiological effects on the central nervous system. One of the most significant effects of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its ability to block the action of acetylcholine on muscarinic receptors. This can lead to changes in the activity of the central nervous system, including alterations in learning and memory, movement control, and autonomic nervous system regulation. Tropacine has also been shown to have analgesic properties, meaning that it can reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
Tropacine has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its high potency and selectivity for muscarinic receptors. This makes it an ideal tool for studying the molecular mechanisms underlying the activity of these receptors. However, the high potency of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester can also be a limitation, as it can lead to nonspecific effects and toxicity at high concentrations. Another limitation of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester. One area of research is the development of new 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the use of 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester as a tool for studying the molecular mechanisms underlying other physiological processes, such as inflammation and cancer. Additionally, 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester may have potential applications in the development of new therapeutics for various diseases, including neurological disorders and pain management.
Conclusion:
In conclusion, 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester, or 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester, is a synthetic compound that has been widely studied for its potential applications in various areas of scientific research. Tropacine has been shown to bind to muscarinic acetylcholine receptors and modulate the activity of the central nervous system. While 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester has several advantages for use in laboratory experiments, such as its high potency and selectivity, it also has limitations, such as its limited solubility. Future research directions for 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester include the development of new derivatives with improved pharmacological properties and the exploration of its potential applications in the development of new therapeutics.
Applications De Recherche Scientifique
Tropacine has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research involving 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is its use as a tool for studying the central nervous system. Tropacine has been shown to bind to muscarinic acetylcholine receptors, which are involved in many physiological processes, including learning and memory, movement control, and autonomic nervous system regulation. By studying the interaction between 2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester and muscarinic receptors, researchers can gain insights into the molecular mechanisms underlying these processes.
Propriétés
Numéro CAS |
156143-26-9 |
|---|---|
Nom du produit |
2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester |
Formule moléculaire |
C17H22BrNO2 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3 |
Clé InChI |
GHDWIFTUSXQYGK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
Synonymes |
N-methyltropan-3-yl 2-(4-bromophenyl)propionate N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+)-stereoisomer N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+-)-stereoisomer NMT-3-BPP PG 9 cpd PG-9 cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



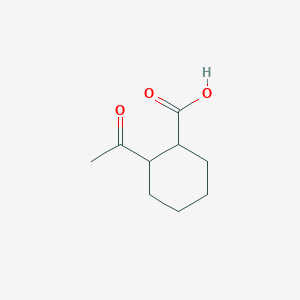
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
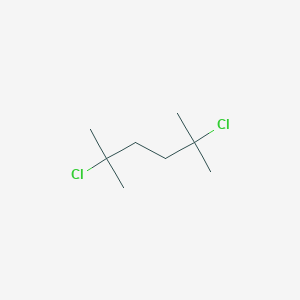
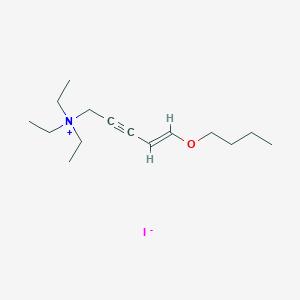
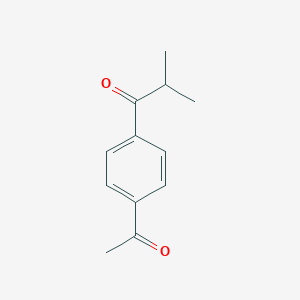
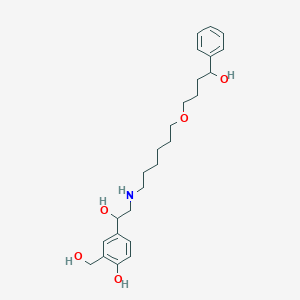
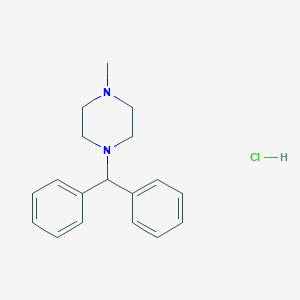
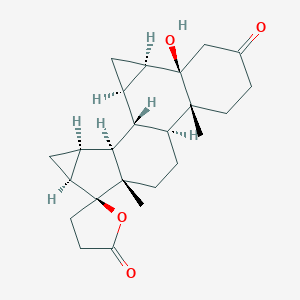
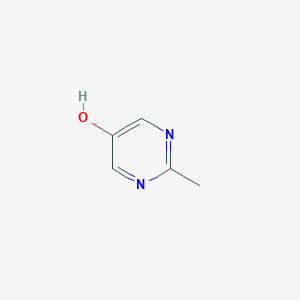
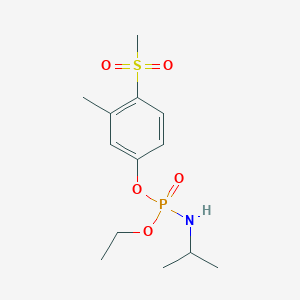
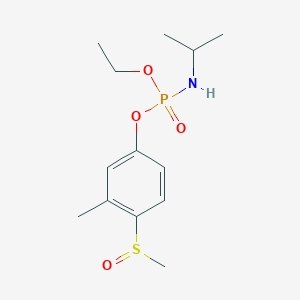
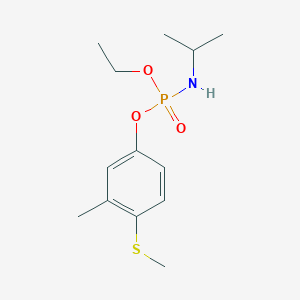
![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
